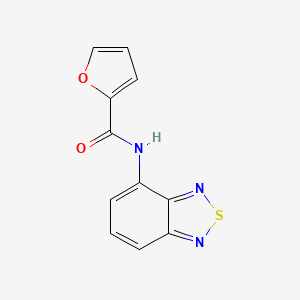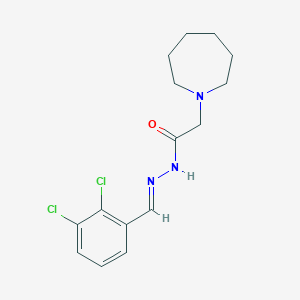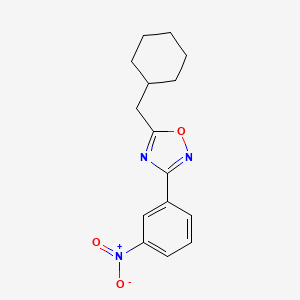![molecular formula C13H12N6 B5606740 2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)
2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives, including compounds with structures similar to 2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, involves complex reactions that often yield polarized dipolar chromophores with a CN group and a cyclic tertiary amino group at opposite termini. These molecules exhibit intense emission and solvatofluorochromism, suitable for bioimaging applications (Łukasz G. Łukasiewicz et al., 2016). The synthesis also involves iron-catalyzed oxidative coupling from unactivated methyl arene, leading to various pyrrolo[1,2-α]quinoxalines (Jiwon Ahn et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-b]quinoxaline derivatives is characterized by π-π interactions and solvatofluorochromism, influenced by the spatial arrangement of the CN group and the electron-donor moiety. X-ray structural analysis reveals dimers and π-stacks in these compounds, contributing to their unique photophysical properties (Piotr Goszczycki et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as nucleophilic cyclization and dimerization, to produce novel pyrroloquinoxaline derivatives. The reactions demonstrate the versatility and reactivity of the pyrrolo[2,3-b]quinoxaline skeleton in forming complex heterocyclic structures (A. S. Tyaglivy et al., 2013).
Physical Properties Analysis
The physical properties of pyrrolo[2,3-b]quinoxaline derivatives, such as solubility and emission intensity, are significantly influenced by the molecular structure. The presence of solvatofluorochromism indicates their potential for high-resolution bioimaging, highlighting distinct tissue morphology in biological samples (Łukasz G. Łukasiewicz et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo various reactions leading to novel structures, are key features of these compounds. Their behavior in reactions, such as the formation of enamines and subsequent cyclization to yield pyridoquinoxalines, showcases their potential in synthesizing complex molecular structures (A. S. Tyaglivy et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds such as 2-amino-3-cyano-4h-chromenes and pyrrolo[2,3-b]quinoxaline have been reported to exhibit interesting potential pharmacological properties.
Mode of Action
It has been suggested that pyrrolo[2,3-b]quinoxaline with a 2-(2-aminoethyl)pyridine chain acts as a selective dual emissive intramolecular charge transfer (ict) receptor for zinc ion in acetonitrile . This interaction results in aggregation-induced emission enhancement (AIEE) in the solid state due to the formation of inter- or intra-molecular hydrogen bonds and aromatic donor–acceptor interaction with H- or J-aggregation .
Biochemical Pathways
It is known that similar compounds can interact with various targets, receptors, or microorganisms , suggesting that they may influence a range of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity and antimicrobial activities , suggesting that this compound may have similar effects.
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-1-(2-aminoethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c14-5-6-19-12(16)8(7-15)11-13(19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-6,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJCTJYLTIDSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCN)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B5606664.png)



![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)


![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)

![4-{4-[(1R*,5S*)-3-azabicyclo[3.3.1]non-3-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5606726.png)
![N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5606755.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)